2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
Description
2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol is a polychlorinated biphenyl (PCB) derivative featuring a biphenyl backbone substituted with three chlorine atoms at positions 2, 4', and 5, along with dihydroxy groups at positions 3 and 2. This compound combines structural features of both PCBs (known for environmental persistence and toxicity) and phenolic diols (associated with hydrogen bonding and biological activity).
Key structural characteristics:
- Chlorination pattern: Trichloro substitution at 2, 4', and 5 positions.
- Functional groups: Two hydroxyl groups at 3 and 4 positions, forming a dihydro-diol moiety.
Properties
CAS No. |
918967-81-4 |
|---|---|
Molecular Formula |
C12H9Cl3O2 |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
3,6-dichloro-4-(4-chlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H9Cl3O2/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5,11-12,16-17H |
InChI Key |
LNMZGCPAZNPWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(C(C(=C2)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method is the Friedel-Crafts acylation of biphenyl with trichloroacetyl chloride, followed by reduction and hydroxylation . The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and catalysts to ensure high yield and purity. The hydroxylation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the hydroxyl groups at the desired positions.
Chemical Reactions Analysis
Types of Reactions
2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated biphenyl derivatives.
Scientific Research Applications
Environmental Applications
1. Environmental Monitoring and Remediation
- PCBs like 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol are significant environmental pollutants due to their persistence and bioaccumulation in ecosystems. Research has focused on developing methods to monitor PCB levels in soil and water. Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for detection and quantification.
- Bioremediation strategies are being explored to degrade PCBs using microbial communities capable of metabolizing these compounds. Studies have shown that certain bacteria can transform PCBs into less harmful substances through anaerobic and aerobic processes .
Medicinal Chemistry Applications
2. Pharmacological Research
- Compounds related to 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol have been investigated for their potential biological activities. Some studies suggest that derivatives of PCBs may exhibit anti-inflammatory and anticancer properties due to their ability to interact with cellular signaling pathways .
- Research into the structure-activity relationship (SAR) of PCB derivatives has revealed that modifications can enhance their efficacy as therapeutic agents. For instance, certain chlorinated biphenyls have shown promise in inhibiting tumor growth in preclinical models .
Industrial Applications
3. Use in Agriculture
- 2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol has been explored for use in agrochemical formulations. It can act as an active ingredient in herbicides due to its ability to disrupt plant growth processes .
- Formulations based on this compound have been developed to improve weed control efficacy while minimizing environmental impact through targeted application methods .
Case Studies
Mechanism of Action
The mechanism by which 2,4’,5-Trichloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Chlorinated Biphenyls (PCBs)
PCBs are well-studied environmental contaminants. The target compound shares structural similarities with higher-chlorinated PCBs but differs in the number and position of chlorine atoms and the presence of diol groups.
Key Differences :
- Chlorine count : The target compound’s trichloro substitution may reduce bioaccumulation compared to hexachloro PCBs like PCB-148 but increase reactivity compared to dichloro PCBs .
Biphenyl Diol Derivatives
Diol-containing biphenyls are explored for bioactive and material applications.
Key Differences :
- Substituent effects: The target compound’s chlorine atoms may confer electrophilic reactivity, contrasting with Honokiol’s propenyl groups, which enhance lipid solubility and membrane interaction .
- Applications: Unlike spirobiindene diols (used in catalysis), the target compound’s diol groups could enable crosslinking in polymers, similar to 2,2’-bis(p-carboxyphenoxy)biphenyl derivatives .
Nitro- and Hydroxy-Substituted Biphenyls
Functional group diversity influences electronic properties and bioactivity.
Key Differences :
- Electron-withdrawing groups : The target compound’s chlorine atoms may deactivate the aromatic ring compared to nitro groups, altering redox behavior .
- Steric effects : tert-Butyl groups in tri-substituted biphenylols hinder reactivity, whereas chlorine atoms in the target compound may direct electrophilic substitution .
Biological Activity
2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol, commonly known as a derivative of polychlorinated biphenyls (PCBs), is a compound of significant interest due to its biological activity and environmental implications. This article reviews the biological effects of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Chemical Formula: C₁₂H₇Cl₃
- Molecular Weight: 257.543 g/mol
- CAS Registry Number: 16606-02-3
- IUPAC Name: 2,4',5-trichloro-1,1'-biphenyl
Biological Activity Overview
The biological activity of 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol primarily revolves around its interactions with cellular mechanisms and its potential toxicological effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Endocrine Disruption: PCBs are known endocrine disruptors that can interfere with hormone signaling pathways. This disruption can lead to various health issues including reproductive and developmental problems.
- Cytotoxicity: Studies have shown that exposure to this compound can induce cytotoxic effects in various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Carcinogenic Potential: There is evidence suggesting that certain PCB congeners may have carcinogenic properties. The compound's structure allows it to interact with cellular receptors involved in cell proliferation and apoptosis.
Toxicity Profiles
The toxicity of 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol has been evaluated in various studies:
Case Studies
Several case studies highlight the biological implications of exposure to this compound:
-
Case Study on Endocrine Disruption:
- A study investigated the effects of PCB exposure on reproductive health in animal models. Results indicated alterations in hormone levels and reproductive organ development.
-
In Vitro Studies:
- In vitro assays revealed that 2,4',5-trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol significantly affected cell viability in various cancer cell lines (e.g., A549 and Hs683), showcasing its potential as an anti-cancer agent under certain conditions.
-
Environmental Impact Assessment:
- Research assessing the environmental persistence of PCBs showed that this compound accumulates in aquatic ecosystems, leading to bioaccumulation in fish and subsequent exposure to humans through the food chain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
